4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-phenylethyl)benzamide
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Overview
Description
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-phenylethyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core, a phenylethyl group, and a thiazinan ring with a dioxido substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-phenylethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiazinan Ring: The thiazinan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide or a thioester, under acidic or basic conditions.
Oxidation: The thiazinan ring is then oxidized to introduce the dioxido substituent. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Formation of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction between a benzoyl chloride derivative and an amine.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction, where a suitable phenylethyl halide reacts with the amide nitrogen.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-phenylethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: Further oxidation of the thiazinan ring can lead to the formation of sulfone or sulfoxide derivatives.
Reduction: Reduction of the benzamide core can yield corresponding amines or alcohols.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products
Oxidation Products: Sulfone or sulfoxide derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Various alkyl or aryl derivatives.
Scientific Research Applications
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-phenylethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-phenylethyl)benzamide can be compared with other similar compounds, such as:
Benzamides: Compounds with a benzamide core but different substituents.
Thiazinan Derivatives: Compounds with a thiazinan ring but different substituents.
Phenylethyl Derivatives: Compounds with a phenylethyl group but different core structures.
The uniqueness of this compound lies in its specific combination of these structural features, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(1-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15(16-7-3-2-4-8-16)20-19(22)17-9-11-18(12-10-17)21-13-5-6-14-25(21,23)24/h2-4,7-12,15H,5-6,13-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRQDVPUDHYRHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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